Dimethylbenzene-D3

Quantitative Mass Spectrometry Isotope Dilution Internal Standard Selection

Dimethylbenzene-D3, most commonly specified and supplied as p-Xylene-α,α,α-d3 (CAS 26204-18-2), is a selectively deuterated isotopologue of para-xylene in which the three hydrogen atoms of a single methyl group (−CH₃) are replaced by deuterium (−CD₃), yielding the molecular formula CH₃C₆H₄CD₃ and a molecular weight of 109.18 g·mol⁻¹. This compound belongs to the class of stable isotope-labeled aromatic hydrocarbons and is utilized primarily as an internal standard (IS) for quantitative mass spectrometry, a tracer in mechanistic isotope effect studies, and a deuterium-labeled solvent or co-solvent in NMR spectroscopy.

Molecular Formula C8H10
Molecular Weight 109.18 g/mol
Cat. No. B14036095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylbenzene-D3
Molecular FormulaC8H10
Molecular Weight109.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C
InChIInChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D
InChIKeyCTQNGGLPUBDAKN-QGZYMEECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylbenzene-D3 (p-Xylene-α,α,α-d3) Procurement Specification Guide for Analytical and Research Laboratories


Dimethylbenzene-D3, most commonly specified and supplied as p-Xylene-α,α,α-d3 (CAS 26204-18-2), is a selectively deuterated isotopologue of para-xylene in which the three hydrogen atoms of a single methyl group (−CH₃) are replaced by deuterium (−CD₃), yielding the molecular formula CH₃C₆H₄CD₃ and a molecular weight of 109.18 g·mol⁻¹ [1]. This compound belongs to the class of stable isotope-labeled aromatic hydrocarbons and is utilized primarily as an internal standard (IS) for quantitative mass spectrometry, a tracer in mechanistic isotope effect studies, and a deuterium-labeled solvent or co-solvent in NMR spectroscopy. As an isotopically labeled analog, it shares the fundamental chemical reactivity, solubility profile, and chromatographic behavior of its parent compound, p-xylene (CAS 106-42-3, MW 106.17 g·mol⁻¹), while the +3 Da mass shift introduced by the −CD₃ group enables selective detection and quantification by mass spectrometry without altering the compound's physicochemical interaction with most analytical matrices [2].

Selectively deuterated internal standard for quantitative GC-MS and LC-MS isotope dilution
Retains near-native chromatographic behavior for effective co-elution and matrix effect compensation
Site-specific −CD₃ label enables positional resolution in hydroxylation mechanism studies and dual qNMR functionality

Why Unlabeled p-Xylene or Perdeuterated p-Xylene-d10 Cannot Replace Dimethylbenzene-D3 in Critical Quantitative Workflows


Generic substitution of Dimethylbenzene-D3 with unlabeled p-xylene, perdeuterated p-xylene-d10, or methyl-deuterated p-xylene-d6 is not analytically equivalent and introduces distinct, quantifiable errors across key performance dimensions. Unlabeled p-xylene (MW 106.17) provides no mass shift from the target analyte, rendering it unsuitable as an isotope dilution internal standard for mass spectrometry because it cannot be distinguished from endogenous or matrix-borne xylene in the ionization source [1]. At the opposite extreme, p-xylene-d10 (MW 116.23) carries ten deuterium atoms, which causes a measurable chromatographic retention time shift due to the inverse vapor pressure isotope effect—the perdeuterated isotopologue is more volatile and elutes earlier than the protiated analyte, preventing perfect co-elution and compromising the internal standard's ability to correct for ion suppression or enhancement in LC-MS [2]. p-Xylene-d6 (MW 112.21), deuterated at both methyl groups, provides a +6 Da shift but doubles the isotopic perturbation, further exacerbating the retention time offset relative to −CD₃-only labeling. Dimethylbenzene-D3, with a single −CD₃ group and net +3 Da shift, occupies a strategic middle ground: a mass difference sufficient for clean MS channel separation while minimizing chromatographic isotope effects, thus preserving near-identical retention behavior essential for matrix effect compensation in both GC-MS and LC-MS applications [3].

Unlabeled p-xylene
Provides no mass shift, making it indistinguishable from endogenous xylene in MS and unsuitable as an isotope dilution internal standard.
Perdeuterated p-xylene-d10
The 10‑deuterium label causes a measurable chromatographic retention time shift (GC and LC), compromising co‑elution and matrix effect correction.
p-Xylene-d6 (dimethyl-labeled)
Doubles the isotopic perturbation relative to D3, exacerbating retention time offsets and increasing the risk of differential ion suppression in LC‑MS.

Quantitative Differentiation Evidence: Dimethylbenzene-D3 versus Closest Isotopologue and Non-Isotopic Alternatives


Mass Spectrometric Selectivity: +3 Da Shift Enables Baseline-Resolved SIM Channels Without Cross-Talk

Dimethylbenzene-D3 (p-Xylene-α,α,α-d3) provides a +3.02 Da mass shift relative to unlabeled p-xylene (106.17 → 109.19 g·mol⁻¹), positioning the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) channel for the internal standard outside the natural isotopic envelope of the analyte. Unlabeled p-xylene produces an [M]⁺ ion at m/z 106 with a natural [M+1]⁺ abundance of approximately 9.0% arising from ¹³C contributions; the [M+3]⁺ signal is below 0.1% relative abundance, meaning that at typical analytical concentrations (<100 ng·mL⁻¹), cross-contribution from the analyte's natural isotopologue cluster into the m/z 109 channel is negligible (<0.1% interference) [1]. In contrast, o-Xylene-d10 (MW 116.23, +10 Da) places the IS channel at m/z 116, where the natural abundance contribution from unlabeled p-xylene is zero, but introduces a larger chromatographic isotope effect. Structural analog internal standards such as ethylbenzene-d10 (CAS 25837-05-2, MW 116.23) share no mass overlap but differ in retention time and ionization efficiency, yielding quantitative biases of −20 to −60% in complex biological matrices [2].

MS Selectivity
Cross-study comparable
+3.02 Da mass shift; natural [M+3]
Enables baseline-resolved SIM channels without isotopic cross-talk
Avoids 10 Da offset chromatographic drift
Co‑elution Fidelity
Class-level inference
ΔtR <0.02–0.05 min (LC); <0.01 min (GC)
Preserves effective co‑elution for matrix effect compensation
Reduces d10 offset by ~70%
Bioanalytical Accuracy
Cross-study comparable
−59.2% bias for heptadeuterated IS vs ¹³C₆-IS
Reduced ionization bias expected with 3‑D labeling
Scaling from d7 to d3 suggests bias near acceptance criteria
Kinetic Isotope Effect
Class-level inference
Ring‑hydroxylation KIE 0.735; site‑specific methyl KIE measurable
Discriminates benzylic vs aromatic oxidation pathways
Perdeuteration collapses positional resolution
NMR Utility
Class-level inference
Retains 7 of 10 protons; one −CH₃ singlet at δ 2.30
Simultaneous internal standard and deuterium lock in qNMR
D10 variant lacks residual ¹H signals
Vapor Pressure Isotope Effect
Direct head-to-head
p_H/p_D10 ≈ 1.015–1.025; D3 near‑zero shift
Minimal GC retention time offset preserves co‑elution
ΔvapH° 42.4 kJ·mol⁻¹ for d10 and protiated
Quantitative Mass Spectrometry Isotope Dilution Internal Standard Selection

Chromatographic Co-Elution Fidelity: Minimal Deuterium-Induced Retention Time Shift versus Perdeuterated Analogs

Deuterium labeling introduces a reverse isotope effect on reversed-phase liquid chromatography retention, where C−D bonds are slightly less polarizable than C−H bonds, causing deuterated isotopologues to elute earlier than their protiated counterparts. The magnitude of the retention time shift (ΔtR) scales approximately with the number of deuterium atoms. For p-xylene-d10 (10 deuterium atoms), a measurable ΔtR of 0.05–0.15 minutes has been documented on standard C18 columns under isocratic conditions, sufficient to cause differential matrix suppression between the analyte and IS peaks [1]. For Dimethylbenzene-D3, carrying only 3 deuterium atoms confined to one methyl group, the predicted ΔtR is reduced by approximately 70% relative to the perdeuterated analog (estimated ΔtR < 0.02–0.05 minutes), maintaining effective co-elution within the analytical peak width and ensuring that the IS experiences the same instantaneous matrix environment as the analyte at the electrospray ionization interface [2]. In GC applications, the vapor pressure isotope effect causes perdeuterated p-xylene-d10 to elute 0.03–0.06 minutes earlier than protiated p-xylene on a non-polar capillary column; partial deuteration reduces this offset proportionally, with the −CD₃-only variant exhibiting negligible separation (ΔtR < 0.01 minutes) [3].

Co‑elution Fidelity
Class-level inference
ΔtR <0.02–0.05 min (LC); <0.01 min (GC)
Preserves effective co‑elution for matrix effect compensation
Reduces d10 offset by ~70%
Chromatography Stable Isotope Labeling Matrix Effect Compensation

Quantitative Accuracy in Biological Matrices: Deuterated IS Bias Minimized Through Strategic Labeling Degree

A systematic head-to-head comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for urinary xylene biomarkers demonstrated that the heptadeuterated IS 2MHA-[²H₇] produced urinary concentrations 59.2% lower on average than those generated with 2MHA-[¹³C₆], corresponding to a spike accuracy bias of −38.4% [1]. Post-column infusion experiments confirmed that the deuterated IS experienced differential ion suppression relative to the co-eluting analyte, while the ¹³C-labeled IS experienced equivalent matrix effects. Although this study examined deuterated metabolites rather than xylene itself, the underlying mechanism—differential ionization efficiency between C−H and C−D bonds under electrospray conditions—applies to all deuterated aromatic hydrocarbons. The magnitude of this bias correlates with the degree of deuteration: a −CD₃-only label (Δm/z +3) minimally perturbs the electron distribution of the aromatic system and is expected to produce substantially smaller ionization bias than a perdeuterated or heavily deuterated (d7–d10) analog [2]. Procurement of Dimethylbenzene-D3 with precisely 3 deuterium atoms (rather than d6 or d10 forms) is a risk-mitigation strategy for laboratories operating under regulatory bioanalytical method validation guidelines (FDA, EMA) that require internal standard-normalized accuracy within ±15%.

Bioanalytical Accuracy
Cross-study comparable
−59.2% bias for heptadeuterated IS vs ¹³C₆-IS
Reduced ionization bias expected with 3‑D labeling
Scaling from d7 to d3 suggests bias near acceptance criteria
Bioanalysis Isotope Dilution Mass Spectrometry Matrix Effects

Kinetic Isotope Effect for Mechanistic Studies: Quantifiable Rate Discrimination from Site-Specific Labeling

Ring-deuterated p-xylene exhibits a substantial inverse kinetic isotope effect (KIE) of 0.735 upon hydroxylation by toluene 4-monooxygenase, indicating an sp² to sp³ hybridization change at the labeled carbon during the reaction coordinate [1]. Site-specific deuteration at the methyl group (as in Dimethylbenzene-D3) enables intramolecular discrimination between hydroxylation at the deuterated methyl (−CD₃) versus the protiated methyl (−CH₃), providing a KIE value that reports directly on C−H bond cleavage as the rate-limiting step. Perdeuterated p-xylene-d10 cannot provide this positional resolution because all hydrogen positions are replaced, conflating primary (methyl hydroxylation) and secondary (ring hydroxylation) isotope effects into a single composite measurement [2]. Selectively deuterated xylenes are thus essential tools for distinguishing between benzylic hydroxylation (methyl group oxidation) and aromatic ring hydroxylation pathways in cytochrome P450 and non-heme monooxygenase mechanistic studies.

Kinetic Isotope Effect
Class-level inference
Ring‑hydroxylation KIE 0.735; site‑specific methyl KIE measurable
Discriminates benzylic vs aromatic oxidation pathways
Perdeuteration collapses positional resolution
Mechanistic Enzymology Kinetic Isotope Effect Cytochrome P450

NMR Spectral Simplification: Selective −CD₃ Labeling Eliminates One Methyl Resonance Without Solvent Signal Interference

In ¹H NMR spectroscopy, p-xylene produces two singlet resonances: the aromatic ring protons (δ ~7.05 ppm, 4H) and the methyl protons (δ ~2.30 ppm, 6H). In Dimethylbenzene-D3, deuteration of one methyl group eliminates its 3H singlet while retaining the protiated methyl singlet (3H) and aromatic signals (4H) [1]. This selective spectral simplification reduces spectral crowding in the aliphatic region (δ 0–3 ppm) and provides a built-in internal chemical shift and integration reference. Perdeuterated p-xylene-d10 eliminates all ¹H signals and is useful only as a deuterated solvent or lock substance, not as a simultaneous internal standard and analyte tracer. The partially labeled D3 variant thus serves dual roles: as an internal concentration standard (via integration of the residual −CH₃ signal against the analyte of interest) and as a deuterium lock reference, without requiring a separate internal standard addition .

NMR Utility
Class-level inference
Retains 7 of 10 protons; one −CH₃ singlet at δ 2.30
Simultaneous internal standard and deuterium lock in qNMR
D10 variant lacks residual ¹H signals
NMR Spectroscopy Isotopic Labeling Structural Elucidation

Vapor Pressure Isotope Effect: Quantified Physicochemical Difference Driving Chromatographic Selectivity

The enthalpy of vaporization (ΔvapH°) of p-xylene-d10 has been determined by correlation gas chromatography to be 42.4 kJ·mol⁻¹, compared with a value for unlabeled p-xylene that is essentially identical within experimental uncertainty (the isotope effect on ΔvapH° for xylene is small and slightly positive) [1]. Despite the near-identity of bulk thermodynamic parameters, the vapor pressure isotope effect (p_H/p_D) produces measurable differences in GC retention time, with perdeuterated xylene eluting approximately 0.03–0.06 minutes earlier than protiated xylene on a standard non-polar capillary column. The partially deuterated Dimethylbenzene-D3, with only one −CD₃ group, is expected to exhibit an intermediate vapor pressure ratio between that of the unlabeled (p_H/p_H = 1.0) and perdeuterated (p_H/p_D10 ≈ 1.015–1.025) species, translating to a near-zero retention time shift that preserves co-elution while maintaining mass spectrometric distinguishability [2].

Vapor Pressure Isotope Effect
Direct head-to-head
p_H/p_D10 ≈ 1.015–1.025; D3 near‑zero shift
Minimal GC retention time offset preserves co‑elution
ΔvapH° 42.4 kJ·mol⁻¹ for d10 and protiated
Physical Organic Chemistry Isotope Effects Thermodynamics

Optimal Procurement and Application Scenarios for Dimethylbenzene-D3 Based on Quantitative Differentiation Evidence


GC-MS Isotope Dilution Quantification of Xylene in Environmental Air, Water, and Soil Samples

Dimethylbenzene-D3 is the preferred internal standard for US EPA and ISO methods targeting volatile aromatic hydrocarbons in environmental matrices. Its +3 Da mass shift ensures baseline separation from the native xylene SIM channel (m/z 106 → m/z 109), while its near-identical vapor pressure to unlabeled p-xylene guarantees co-elution within the GC peak envelope, satisfying isotope dilution assumptions. This compound avoids the retention time offset observed with p-xylene-d10 (ΔtR ≈ 0.05 min) that can cause differential detector response in fast-GC methods [1].

Occupational Biomonitoring of Xylene Exposure via Urinary Metabolite Analysis

In high-throughput clinical or occupational health laboratories quantifying urinary xylene metabolites (2MHA, 4MHA) by LC-MS/MS, Dimethylbenzene-D3 may serve as the surrogate internal standard for unmetabolized xylene or, when appropriately derivatized, as a precursor for generating deuterated metabolite internal standards. The reduced deuteration degree (3 D) mitigates the differential ion suppression documented for heavily deuterated IS (up to −59.2% bias for ²H₇-IS), which is critical when operating under CLIA or ISO 15189 quality frameworks requiring ±15% accuracy [2].

Mechanistic Investigation of Cytochrome P450-Mediated Xylene Metabolism and Toxicity

Academic and pharmaceutical metabolism laboratories requiring positional resolution of benzylic versus aromatic hydroxylation pathways should procure Dimethylbenzene-D3 rather than perdeuterated or ring-only deuterated p-xylene. The single −CD₃ group enables independent measurement of the methyl hydroxylation KIE (via product analysis of the CD₃ versus CH₃ oxidation ratio), directly testing whether C−H bond cleavage is rate-limiting. This site-specific information cannot be obtained with p-xylene-d10 or p-xylene-ring-d4, which average all isotopic positions into a composite KIE value [3].

Quantitative ¹H NMR (qNMR) with Integrated Internal Standard and Deuterium Lock

For NMR facilities performing purity determination or reaction yield quantification by qNMR, Dimethylbenzene-D3 functions simultaneously as an internal concentration standard (via integration of the residual −CH₃ singlet at δ 2.30 against the analyte's protons) and as a deuterium lock reference. This dual functionality eliminates the need for a separate certified reference material addition, saving procurement cost and preparation time. Perdeuterated p-xylene-d10 cannot serve this dual role because it lacks residual ¹H signals for quantitation .

Application
Selection Property
Validation Focus
Environmental GC‑MS isotope dilution
Co‑elution and +3 Da mass shift
Isotope dilution accuracy under fast‑GC conditions
Biomonitoring research: urinary xylene metabolite LC‑MS/MS
Low deuteration degree to avoid ion suppression
Matrix effect compensation within bioanalytical acceptance criteria
Cytochrome P450 mechanism studies
Site-specific −CD₃ label for KIE measurement
Discrimination of benzylic vs aromatic hydroxylation
Quantitative ¹H NMR with internal standard
Residual −CH₃ signal for integration and deuterium lock
Purity determination and reaction yield quantification
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